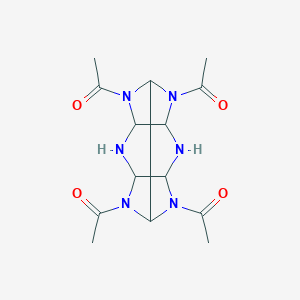
Ethanone, 1,1',1'',1'''-(hexahydro-5,2,6-(iminomethenimino)-1H-imidazo(4,5-b)pyrazine-1,3,8,10(2H)-tetrayl)tetrakis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1,1',1''-(hexahydro-5,2,6-(iminomethenimino)-1H-imidazo(4,5-b)pyrazine-1,3,8,10(2H)-tetrayl)tetrakis- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Ethanone, 1,1',1''-(hexahydro-5,2,6-(iminomethenimino)-1H-imidazo(4,5-b)pyrazine-1,3,8,10(2H)-tetrayl)tetrakis- is not fully understood. However, several studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in the progression of various diseases. This inhibition leads to the suppression of disease progression and may ultimately result in the reversal of disease symptoms.
Biochemical and Physiological Effects:
Ethanone, 1,1',1''-(hexahydro-5,2,6-(iminomethenimino)-1H-imidazo(4,5-b)pyrazine-1,3,8,10(2H)-tetrayl)tetrakis- has been shown to have several biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. It has also been shown to have anti-inflammatory properties, which may help to reduce inflammation in various tissues and organs.
Advantages and Limitations for Lab Experiments
One of the major advantages of using Ethanone, 1,1',1''-(hexahydro-5,2,6-(iminomethenimino)-1H-imidazo(4,5-b)pyrazine-1,3,8,10(2H)-tetrayl)tetrakis- in lab experiments is its high potency and selectivity for certain enzymes and proteins. This makes it an ideal candidate for studying the mechanisms of action of various diseases and for developing new drugs that target these enzymes and proteins. However, one of the limitations of using this compound in lab experiments is its high toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the research and development of Ethanone, 1,1',1''-(hexahydro-5,2,6-(iminomethenimino)-1H-imidazo(4,5-b)pyrazine-1,3,8,10(2H)-tetrayl)tetrakis-. One of the most promising directions is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the study of its potential applications in other fields such as material science and nanotechnology. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its potential limitations and side effects.
Synthesis Methods
The synthesis of Ethanone, 1,1',1''-(hexahydro-5,2,6-(iminomethenimino)-1H-imidazo(4,5-b)pyrazine-1,3,8,10(2H)-tetrayl)tetrakis- is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reaction between pyrazine-2,3,5,6-tetracarboxylic acid and ethylenediamine in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of Ethanone, 1,1',1''-(hexahydro-5,2,6-(iminomethenimino)-1H-imidazo(4,5-b)pyrazine-1,3,8,10(2H)-tetrayl)tetrakis- as a white solid.
Scientific Research Applications
Ethanone, 1,1',1''-(hexahydro-5,2,6-(iminomethenimino)-1H-imidazo(4,5-b)pyrazine-1,3,8,10(2H)-tetrayl)tetrakis- has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has shown potential as a novel drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
181940-38-5 |
|---|---|
Molecular Formula |
C14H20N6O4 |
Molecular Weight |
336.35 g/mol |
IUPAC Name |
1-(6,8,12-triacetyl-2,4,6,8,10,12-hexazatetracyclo[5.5.0.03,11.05,9]dodecan-2-yl)ethanone |
InChI |
InChI=1S/C14H20N6O4/c1-5(21)17-9-10-16-12-11(15-9)19(7(3)23)14(20(12)8(4)24)13(17)18(10)6(2)22/h9-16H,1-4H3 |
InChI Key |
HVYHGOIMTRVUCH-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2C3NC4C(N2)N(C(C1N3C(=O)C)N4C(=O)C)C(=O)C |
Canonical SMILES |
CC(=O)N1C2C3NC4C(N2)N(C(C1N3C(=O)C)N4C(=O)C)C(=O)C |
Other CAS RN |
181940-38-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B288820.png)
![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B288825.png)


![1-[(4-Bromophenyl)sulfonyl]-2-methylindoline](/img/structure/B288844.png)
![1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline](/img/structure/B288846.png)




![4-methyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B288864.png)
![4-[1,1'-Biphenyl]-4-yl-2-phenyl-1,3-thiazole](/img/structure/B288867.png)

